An In-depth Technical Guide to Dibutyl Peroxide: Chemical and Physical Properties
An In-depth Technical Guide to Dibutyl Peroxide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl peroxide, specifically di-tert-butyl peroxide (DTBP), is a highly stable organic peroxide widely utilized in industrial and laboratory settings. Its primary application lies in its function as a radical initiator for a variety of chemical reactions, most notably in polymer synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of dibutyl peroxide, detailed experimental protocols for its characterization and use, and visual representations of key processes to aid in understanding its behavior and applications.
Chemical and Physical Properties
The chemical and physical properties of di-tert-butyl peroxide are summarized in the tables below for easy reference and comparison. These properties are crucial for its safe handling, storage, and effective application in experimental designs.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈O₂ | Multiple |
| Molecular Weight | 146.23 g/mol | Multiple |
| Appearance | Colorless to pale yellow liquid | Multiple |
| Odor | Characteristic, faint | Multiple |
| Density | 0.796 g/mL at 25 °C | Multiple |
| Boiling Point | 109-111 °C | Multiple |
| Melting Point | -40 °C | Multiple |
| Solubility in Water | Insoluble | Multiple |
| Solubility in Organic Solvents | Soluble in most organic solvents | Multiple |
| Refractive Index (n²⁰/D) | 1.3891 | Multiple |
Safety and Reactivity Data
| Property | Value | Source(s) |
| Flash Point (Closed Cup) | 18 °C (64.4 °F) | Multiple |
| Auto-ignition Temperature | Data not readily available | |
| Decomposition Temperature | Self-accelerating decomposition temperature (SADT) is 80 °C. Thermal decomposition begins at temperatures above 100 °C. | Multiple |
| Stability | One of the most stable organic peroxides due to the bulky tert-butyl groups. May decompose explosively if heated, subjected to shock, or treated with reducing agents. | Multiple |
| Incompatibilities | Strong acids, strong bases, reducing agents, and certain metals. | Multiple |
Experimental Protocols
Detailed methodologies for key experiments involving di-tert-butyl peroxide are provided below. These protocols are intended to serve as a guide for researchers and should be adapted based on specific laboratory conditions and safety protocols.
Synthesis of Di-tert-butyl Peroxide
The synthesis of di-tert-butyl peroxide is typically achieved through the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of a strong acid catalyst.
Materials:
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tert-Butyl alcohol
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Hydrogen peroxide (30-50% solution)
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Sulfuric acid (concentrated)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Addition funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Cool a round-bottom flask containing tert-butyl alcohol in an ice bath with stirring.
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Slowly add a pre-cooled mixture of hydrogen peroxide and concentrated sulfuric acid dropwise from an addition funnel, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at a low temperature for several hours.
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Allow the mixture to warm to room temperature and stir overnight.
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Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent using a rotary evaporator to yield crude di-tert-butyl peroxide.
-
Purify the product by vacuum distillation.
Determination of Flash Point (Based on ASTM D93)
The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The following is a generalized procedure based on the ASTM D93 standard test method using a Pensky-Martens closed-cup tester.[1][2][3][4]
Apparatus:
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Pensky-Martens closed-cup flash point tester
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Thermometer
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Heating source
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Stirrer
Procedure:
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Ensure the Pensky-Martens apparatus is clean and dry.
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Pour the di-tert-butyl peroxide sample into the test cup to the specified filling mark.
-
Place the lid on the cup and insert the thermometer.
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Begin heating the sample at a slow, constant rate while continuously stirring.
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At regular temperature intervals, apply the ignition source (a small flame) to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.
-
Record the temperature and correct for atmospheric pressure if necessary.
Thermal Decomposition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The thermal decomposition of di-tert-butyl peroxide can be analyzed to identify its breakdown products.[5]
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Heated injection port
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Capillary column suitable for separating volatile organic compounds
-
Helium carrier gas
Procedure:
-
Prepare a dilute solution of di-tert-butyl peroxide in a suitable solvent (e.g., an inert hydrocarbon).
-
Inject a small volume of the sample into the heated GC inlet, where it will vaporize and decompose.
-
The decomposition products are separated as they travel through the capillary column based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
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The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification of the decomposition products by comparing the resulting mass spectra to a library of known compounds. Common decomposition products include acetone (B3395972) and ethane.
Initiation of Free Radical Polymerization
Di-tert-butyl peroxide is a common initiator for the free-radical polymerization of monomers like styrene (B11656) or acrylates.
Materials:
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Monomer (e.g., styrene)
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Di-tert-butyl peroxide (initiator)
-
Solvent (e.g., toluene)
-
Reaction vessel with a condenser and nitrogen inlet
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Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Charge the reaction vessel with the monomer and solvent.
-
Deoxygenate the system by bubbling nitrogen through the mixture for a period of time.
-
In a separate container, dissolve the di-tert-butyl peroxide in a small amount of the solvent.
-
Heat the monomer solution to the desired reaction temperature (typically above 100 °C for DTBP).
-
Once the temperature has stabilized, add the initiator solution to the reaction vessel.
-
Maintain the reaction at the set temperature with continuous stirring under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or spectroscopy).
-
Once the desired conversion is reached, cool the reaction mixture to terminate the polymerization.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key processes and relationships involving di-tert-butyl peroxide.
Caption: Thermal decomposition pathway of di-tert-butyl peroxide.
Caption: Experimental workflow for free radical polymerization.
Caption: Logical relationships of properties, hazards, and safety.
References
- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 2. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. delltech.com [delltech.com]
- 5. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
